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Enalapril Pharmacokinetic Profile & Comparison

The table below summarizes the core pharmacokinetic parameters of enalapril and contrasts them with other

major antihypertensive drug classes [1] [2] [3].

Parameter
Enalapril
(Prodrug)

Enalaprilat (Active
Metabolite)

Comparative Profile of Other
Antihypertensives

| Absorption & Bioavailability | Well absorbed (approx. 60%); food has minimal impact [1] [4]. | Formed

via hydrolysis in liver; oral bioavailability of enalaprilat is low [4]. | ACEi (Lisinopril): Not a prodrug;

absorbed more variably (25-50%) [2]. ARBs (e.g., Losartan): Also prodrugs; well absorbed [5]. | | Time to

Peak (Tmax) | Approximately 1 hour [1] [3]. | 3 to 4 hours after oral enalapril dose [1]. | ACEi (Lisinopril):

7 hrs [2]. ARBs: Varies (1-3 hrs). Beta-blockers (Atenolol): 2-4 hrs [6]. | | Distribution | Vd: 1-2.4 L/kg.

Poorly crosses blood-brain barrier [2]. | Extensive tissue binding to ACE, particularly in vascular

endothelium [7]. | Hydrochlorothiazide (Diuretic): Vd ~3.6 L/kg [6]. | | Metabolism | Hydrolyzed by

hepatic carboxylesterase 1 (CES1) to enalaprilat [2]. | Not further metabolized. | ARBs (Losartan):

Metabolized by CYP450 enzymes (CYP2C9). | | Elimination Half-life (t1/2) | Relatively short (1-2 hours)

[3] [7]. | Biphasic: Initial renal phase 2-6 hrs; prolonged terminal phase ~36 hrs (reflects dissociation from

tissue ACE) [7]. | ACEi (Lisinopril): 12 hrs (direct active drug). ARBs: Varies (6-9 hrs). Beta-blockers
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(Atenolol): 6-7 hrs [6]. | | Route of Excretion | Primarily renal (approx. 94% of dose recovered in urine and

feces as enalaprilat/enalapril) [1]. | Renal (glomerular filtration and tubular secretion) [2]. |

Hydrochlorothiazide: Primarily renal, unchanged [6]. |

Detailed Experimental Data and Protocols

The pharmacokinetic data is derived from specific, validated experimental methods.

Key Experimental Findings

Bioequivalence and Assay Methods: A two-way crossover study in healthy volunteers compared

two 10 mg enalapril brands using specific enzyme immunoassays for enalapril and enalaprilat. This
method found Cmax values for enalapril around 310 ng/mL, which were higher than those from older

ACE inhibition assays. The study confirmed the bioequivalence of the two brands and established a

clearer correlation between falling enalaprilat concentrations and the return of blood pressure to pre-
dose levels at 12-24 hours [3].

Combination Therapy Interactions: A randomized, double-blind, crossover trial investigated
enalapril's interactions. It found that the combination of enalapril (10 mg twice daily) and
hydrochlorothiazide (25 mg twice daily) produced a blood pressure-lowering effect that was fully
additive. In contrast, the combination of enalapril (20 mg daily) and atenolol (50 mg daily) was

less than fully additive, with 30-50% attenuation of the potential combined effect [6].

Experimental Methodology

The following diagram illustrates the workflow for a standard clinical pharmacokinetic study of enalapril, as

described in the search results [3]:
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Figure 2: Enalapril PK Study Workflow
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Key methodological details include:

Study Design: A randomized, two-way crossover study with a washout period (e.g., one week) to
eliminate carryover effects [3].

Bioanalytical Method: Using specific enzyme immunoassays for enalapril and enalaprilat, which
are more direct and accurate than the older ACE inhibition assays. This allows for precise
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measurement of the prodrug and its metabolite without interference [3].

Pharmacokinetic Analysis: Non-compartmental analysis to determine standard parameters like
AUC, Cmax, Tmax, and t1/2 [3] [7].

Pharmacodynamic Correlation: Simultaneous measurement of blood pressure to establish a
relationship between plasma concentration (PK) and antihypertensive effect (PD) [3].

Mechanism of Action and Signaling Pathway

Enalapril's pharmacokinetics are intrinsically linked to its mechanism of action within the Renin-

Angiotensin-Aldosterone System (RAAS). The following diagram outlines this pathway and the drug's site

of inhibition [1] [2] [4]:
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Figure 1: RAAS Pathway & Enalapril MoA
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Prodrug Activation: Enalapril is a prodrug designed for good oral absorption. Its activation to

enalaprilat in the liver is a crucial kinetic step that delays the onset of action [1] [4].
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Tissue Binding and Long Effect: The long terminal half-life of enalaprilat ( ~36 hours) does not

cause drug accumulation but is critical for its sustained pharmacodynamic effect. This is due to
strong, saturable binding to ACE in tissues, particularly the vascular endothelium [7]. This explains

why enalapril can be dosed once or twice daily despite the short initial half-life of enalaprilat.
Comparative Mechanisms: While ARBs (e.g., losartan) also target the RAAS pathway, they work by

blocking the angiotensin II receptor (AT1) instead of inhibiting ACE. This key difference accounts for
their similar efficacy but potentially different side effect profiles (e.g., ARBs are not associated with

ACE inhibitor-induced dry cough) [5].

Key Conclusions for Drug Development

For researchers, the pharmacokinetic profile of enalapril offers several critical insights:

The prodrug strategy is effective for improving the oral bioavailability of active molecules with poor

absorption.
Tissue binding and slow dissociation from the target enzyme (ACE) can be a more important

determinant of dosing interval than plasma half-life.
The choice of analytical method (specific immunoassays vs. functional assays) can significantly

impact the measured pharmacokinetic parameters.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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